molecular formula C13H15ClN2O2 B6460478 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549036-26-0

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B6460478
CAS No.: 2549036-26-0
M. Wt: 266.72 g/mol
InChI Key: BSRHSKVWZCYDRG-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is a synthetic small molecule characterized by a cyclohexanol core substituted with a 5-chloro-1,3-benzoxazole moiety via an amino linker.

The synthesis of related benzoxazole derivatives often involves condensation reactions between anthranilic acid derivatives and acyl chlorides or ketones, followed by cyclization . For instance, the reduction of ketone intermediates using agents like lithium aluminum hydride (LiAlH4) may yield alcohol-containing analogs, as seen in the synthesis of structurally similar diazepane compounds .

Properties

IUPAC Name

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHSKVWZCYDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. A common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water, which yields the desired product in high efficiency . The reaction conditions usually involve heating the mixture under reflux for about 45 minutes .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar catalytic systems. The use of nanocatalysts and metal catalysts is common to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Target References
4-[(5-Chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol C₁₃H₁₆ClN₂O₂ 282.73 Cyclohexanol 5-Cl-benzoxazole, amino linker Not explicitly reported N/A
MK-4305 (Suvorexant) C₂₃H₂₃ClN₆O₂ 450.92 Diazepane 5-Cl-benzoxazole, triazole, methyl groups Dual orexin receptor
Compound I-1 (Patent Example) C₂₃H₂₃ClN₆O₂ 467.16 Diazepane/methanol 5-Cl-benzoxazole, triazole, ethyl groups Orexin receptor

Key Observations:

  • Core Structure Variability: The target compound’s cyclohexanol core contrasts with the diazepane ring in MK-4305 and I-1.
  • Substituent Effects: The 5-chloro-benzoxazole group is conserved across all compounds, critical for orexin receptor affinity. Additional substituents (e.g., triazole in MK-4305) modulate pharmacokinetics; the cyclohexanol group may enhance aqueous solubility compared to lipophilic diazepanes.
  • Synthetic Routes: MK-4305 and I-1 employ multi-step syntheses involving LiAlH4 reduction and palladium-catalyzed coupling, whereas the target compound may derive from simpler cyclohexanol-amine conjugations .

Pharmacological and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

  • Metabolism: Benzoxazole derivatives are often substrates for cytochrome P450 enzymes; the cyclohexanol moiety may introduce alternative metabolic pathways (e.g., glucuronidation) .

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